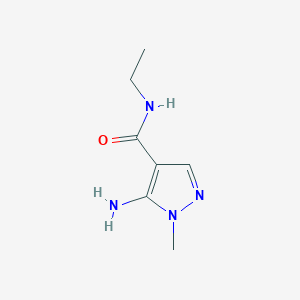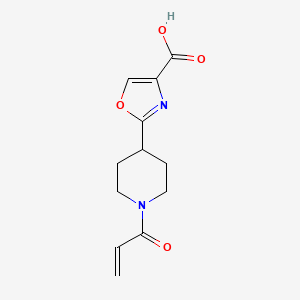![molecular formula C16H21NO4S B2414479 N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2415469-92-8](/img/structure/B2414479.png)
N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MTMBC and is a member of the benzodioxine family of compounds. MTMBC has been found to have a range of biochemical and physiological effects, which have been studied in various research applications.
Mécanisme D'action
The mechanism of action of MTMBC is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and the inhibition of tubulin polymerization can lead to the disruption of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
MTMBC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTMBC in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. However, one limitation of using MTMBC is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on MTMBC. One area of interest is the development of new cancer therapies based on the compound. Another area of research is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MTMBC and to identify any potential side effects or limitations of its use.
In conclusion, MTMBC is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. Its potent anti-cancer activity and anti-inflammatory properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Méthodes De Synthèse
The synthesis of MTMBC is a complex process that involves several steps. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-(4-methoxythiophen-4-ylmethyl)amine to obtain the final product, MTMBC.
Applications De Recherche Scientifique
MTMBC has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that MTMBC has potent anti-cancer activity and can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-19-16(5-9-22-10-6-16)11-17-15(18)12-3-2-4-13-14(12)21-8-7-20-13/h2-4H,5-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDCQNCNOKJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)
![3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2414397.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)
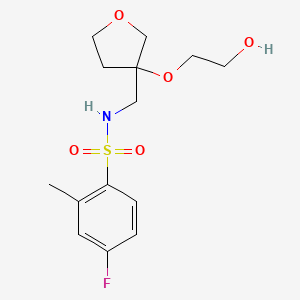
![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)
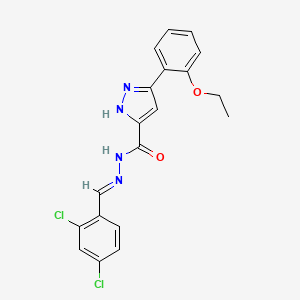
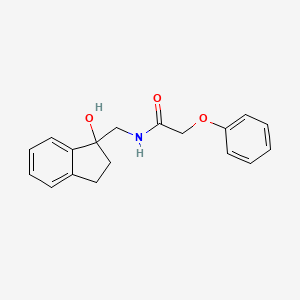

![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)
